![molecular formula C36H32NP B12879318 (R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)
(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand used in various catalytic processes. It is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. This compound is characterized by its unique structure, which includes a binaphthyl backbone and phosphine groups, contributing to its high reactivity and selectivity in catalytic reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with di-m-tolylphosphine chloride in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents like formaldehyde and formic acid or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and substituted phosphine ligands .
科学的研究の応用
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the development of chiral drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the production of chiral drugs with high enantiomeric purity.
作用機序
The mechanism of action of ®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, forming chiral metal complexes that facilitate asymmetric transformations. The binaphthyl backbone provides steric hindrance, ensuring high selectivity, while the phosphine groups enhance the reactivity of the metal center .
類似化合物との比較
Similar Compounds
®-TolBINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but different substituents on the phosphine groups.
®-BINAP: A widely used chiral ligand with a binaphthyl backbone and diphenylphosphine groups.
®-SEGPHOS: A chiral ligand with a similar structure but different electronic properties due to the presence of different substituents
Uniqueness
®-2’-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its specific combination of steric and electronic properties, which provide high selectivity and reactivity in catalytic processes. Its ability to facilitate a wide range of asymmetric transformations makes it a valuable tool in both academic research and industrial applications .
特性
分子式 |
C36H32NP |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C36H32NP/c1-25-11-9-15-29(23-25)38(30-16-10-12-26(2)24-30)34-22-20-28-14-6-8-18-32(28)36(34)35-31-17-7-5-13-27(31)19-21-33(35)37(3)4/h5-24H,1-4H3 |
InChIキー |
UAIXCFOHUNEGSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C)C6=CC=CC(=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


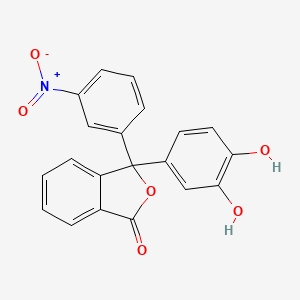
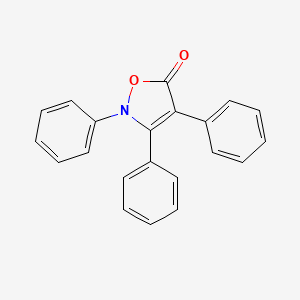

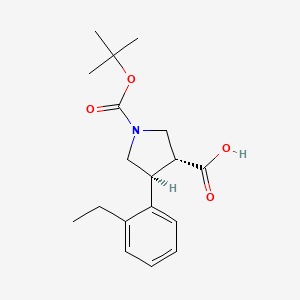
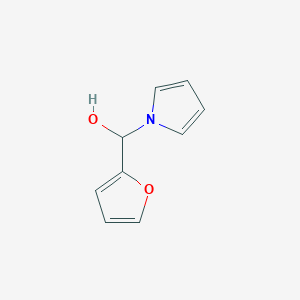
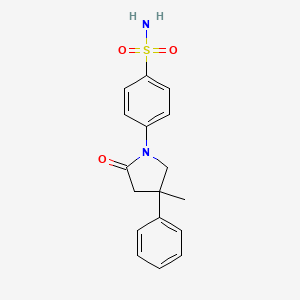
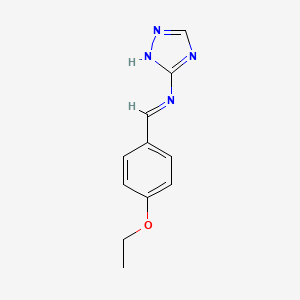
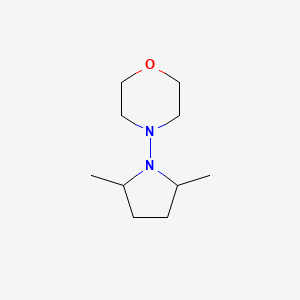

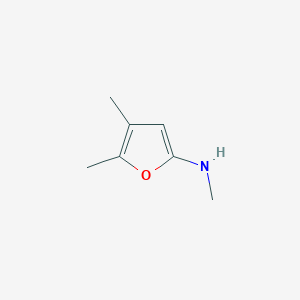
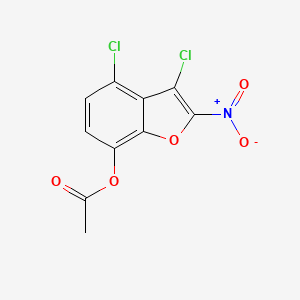
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
